3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide
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Overview
Description
The compound “3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide” is a complex organic molecule. It contains a cyclohexyl group, a methyl group, a thiazolo[5,4-b]pyridin-2-yl group, and a phenylpropanamide group . The thiazolo[5,4-b]pyridin-2-yl group is a heterocyclic compound that has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their structural similarity to purine . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.
Pharmacokinetics
Thiazole derivatives are generally known for their high reactivity towards various electrophilic reagents due to the presence of an active methylene group . This could potentially impact their bioavailability.
Result of Action
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological and biological activities , such as anticancer, anti-inflammatory, antirheumatic, and antiacetylcholinesterase activities .
Action Environment
The synthesis of thiazole derivatives is known to be influenced by various factors such as the position and nature of substituents in the aldehyde component . This could potentially impact the compound’s action in different environments.
properties
IUPAC Name |
3-cyclohexyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-17(21-25-19-11-6-14-23-22(19)27-21)9-5-10-18(15)24-20(26)13-12-16-7-3-2-4-8-16/h5-6,9-11,14,16H,2-4,7-8,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLUGOQQPNXCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2CCCCC2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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